molecular formula C4HCl2FO2S2 B6614623 2,5-dichlorothiophene-3-sulfonyl fluoride CAS No. 108158-08-3

2,5-dichlorothiophene-3-sulfonyl fluoride

Cat. No.: B6614623
CAS No.: 108158-08-3
M. Wt: 235.1 g/mol
InChI Key: ABNWXJBSROUHKZ-UHFFFAOYSA-N
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Description

2,5-dichlorothiophene-3-sulfonyl fluoride is a chemical compound with the molecular formula C4HCl2FO2S2 and a molecular weight of 235.09 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two chlorine atoms and a sulfonyl fluoride group attached to the thiophene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichlorothiophene-3-sulfonyl fluoride typically involves the chlorination of thiophene followed by sulfonylation and fluorination. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-dichlorothiophene-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2,5-dichlorothiophene-3-sulfonyl fluoride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-dichlorothiophene-3-sulfonyl fluoride involves its ability to react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This reactivity makes it useful as an enzyme inhibitor and in protein modification studies. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorothiophene-3-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.

    2,5-dichlorothiophene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    Thiophene-3-sulfonyl fluoride: Contains a sulfonyl fluoride group but lacks the chlorine atoms.

Uniqueness

2,5-dichlorothiophene-3-sulfonyl fluoride is unique due to the presence of both chlorine atoms and a sulfonyl fluoride group, which confer specific reactivity and properties. This combination makes it particularly useful in various chemical reactions and applications that require selective reactivity and stability .

Properties

IUPAC Name

2,5-dichlorothiophene-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNWXJBSROUHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1S(=O)(=O)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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